molecular formula C13H22N2 B364421 N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline CAS No. 71274-90-3

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline

Cat. No.: B364421
CAS No.: 71274-90-3
M. Wt: 206.33g/mol
InChI Key: BPMQYKSUQGMISR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline is an organic compound with the molecular formula C13H22N2. It is a derivative of aniline, where the amino group is substituted with a dimethylamino group and an isobutyl group. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline typically involves the reaction of 4-(dimethylamino)benzyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline is unique due to the presence of both dimethylamino and isobutyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-4-[(2-methylpropylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-11(2)9-14-10-12-5-7-13(8-6-12)15(3)4/h5-8,11,14H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQYKSUQGMISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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